Cas no 83485-33-0 (2-methoxy-5-methylbenzene-1-thiol)

2-methoxy-5-methylbenzene-1-thiol Chemical and Physical Properties
Names and Identifiers
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- 2-METHOXY-5-METHYLTHIOPHENOL
- 2-methoxy-5-methylbenzene-1-thiol
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- MDL: MFCD06201793
- Inchi: 1S/C8H10OS/c1-6-3-4-7(9-2)8(10)5-6/h3-5,10H,1-2H3
- InChI Key: UIAYSOIPQBEGQP-UHFFFAOYSA-N
- SMILES: SC1C=C(C)C=CC=1OC
Computed Properties
- Exact Mass: 154.04523611g/mol
- Monoisotopic Mass: 154.04523611g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 10.2Ų
2-methoxy-5-methylbenzene-1-thiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB166964-5 g |
2-Methoxy-5-methylthiophenol, 97%; . |
83485-33-0 | 97% | 5g |
€668.20 | 2023-06-23 | |
Enamine | EN300-1261810-0.1g |
2-methoxy-5-methylbenzene-1-thiol |
83485-33-0 | 0.1g |
$867.0 | 2023-06-08 | ||
Enamine | EN300-1261810-10.0g |
2-methoxy-5-methylbenzene-1-thiol |
83485-33-0 | 10g |
$4236.0 | 2023-06-08 | ||
Oakwood | 038021-5g |
2-Methoxy-5-methylthiophenol |
83485-33-0 | 99% | 5g |
$410.00 | 2023-09-16 | |
abcr | AB166964-1 g |
2-Methoxy-5-methylthiophenol, 97%; . |
83485-33-0 | 97% | 1g |
€323.80 | 2023-06-23 | |
eNovation Chemicals LLC | Y1242740-250mg |
2-methoxy-5-methylbenzene-1-thiol |
83485-33-0 | 99% | 250mg |
$255 | 2025-02-21 | |
Oakwood | 038021-250mg |
2-Methoxy-5-methylthiophenol |
83485-33-0 | 99% | 250mg |
$95.00 | 2023-09-16 | |
abcr | AB166964-1g |
2-Methoxy-5-methylthiophenol, 97%; . |
83485-33-0 | 97% | 1g |
€1621.70 | 2025-02-21 | |
Enamine | EN300-1261810-5000mg |
2-methoxy-5-methylbenzene-1-thiol |
83485-33-0 | 5000mg |
$1614.0 | 2023-10-02 | ||
Enamine | EN300-1261810-2500mg |
2-methoxy-5-methylbenzene-1-thiol |
83485-33-0 | 2500mg |
$1089.0 | 2023-10-02 |
2-methoxy-5-methylbenzene-1-thiol Related Literature
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
Additional information on 2-methoxy-5-methylbenzene-1-thiol
Comprehensive Overview of 2-Methoxy-5-methylbenzene-1-thiol (CAS No. 83485-33-0): Properties, Applications, and Industry Insights
2-Methoxy-5-methylbenzene-1-thiol (CAS No. 83485-33-0), also known as 2-methoxy-5-methylthiophenol, is a sulfur-containing aromatic compound with a distinctive molecular structure. This specialty chemical has garnered significant attention in recent years due to its unique physicochemical properties and versatile applications across multiple industries. The compound features a methoxy group (-OCH3) and a methyl group (-CH3) attached to a benzene ring, along with a thiol functional group (-SH), which contributes to its characteristic odor and reactivity.
In the fragrance and flavor industry, 2-methoxy-5-methylbenzene-1-thiol is valued for its potent aromatic profile. Recent searches on platforms like Google Scholar and industry forums reveal growing interest in sustainable aroma chemicals and bio-based thiol compounds, positioning this molecule as a subject of research for green chemistry applications. The compound's ability to impart smoky, meaty, or roasted notes makes it particularly relevant for plant-based meat alternatives, a sector experiencing exponential growth due to shifting consumer preferences toward vegan-friendly ingredients.
From a chemical perspective, CAS 83485-33-0 demonstrates interesting reactivity patterns that make it valuable in organic synthesis. The thiol group allows for facile conjugation reactions, while the methoxy substituent influences the compound's electronic properties. These characteristics have led to its exploration in pharmaceutical intermediates and material science, particularly in the development of functional polymers with specific surface properties. Current research trends highlighted in scientific databases emphasize the compound's potential in catalysis and molecular recognition systems.
The synthesis and handling of 2-methoxy-5-methylbenzene-1-thiol require specialized knowledge due to its sensitivity to oxidation. Industry best practices recommend storage under inert atmosphere and protection from light, topics frequently discussed in chemical handling forums and laboratory safety guides. Analytical techniques such as GC-MS and NMR spectroscopy are commonly employed for quality control, with method optimization being a recurring theme in analytical chemistry publications.
Market analysis indicates steady demand for 83485-33-0 across several regions, with particular growth in Asia-Pacific markets. This aligns with broader trends in fine chemicals consumption and the expansion of specialty chemical manufacturing capabilities in emerging economies. Regulatory considerations for this compound vary by jurisdiction, with most regions classifying it as a standard industrial chemical when handled appropriately. Recent patent filings suggest innovative applications in electronic materials and agrochemical formulations, reflecting the compound's adaptability to cutting-edge technologies.
Environmental and toxicological studies of 2-methoxy-5-methylthiophenol have increased in response to the chemical industry's focus on sustainability metrics and green chemistry principles. While the compound is not considered persistent in the environment, proper waste management protocols are recommended, a topic that frequently appears in environmental compliance discussions. The development of biodegradable derivatives represents an active area of research, addressing concerns about chemical footprint reduction in industrial processes.
In academic circles, CAS 83485-33-0 has become a model compound for studying aryl thiol chemistry and substituent effects in aromatic systems. Its well-defined spectroscopic signatures make it particularly useful for teaching laboratories and method development exercises. The compound's relevance to flavor chemistry has also made it a frequent subject in food science curricula, especially in modules covering aroma compound identification techniques.
Looking forward, technological advancements in selective synthesis methods and catalytic processes are expected to influence the production economics of 2-methoxy-5-methylbenzene-1-thiol. Industry observers note growing interest in continuous flow chemistry approaches for such specialty compounds, which could improve yield and reduce environmental impact. These developments align with broader movements toward process intensification and circular economy principles in chemical manufacturing.
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